Itacnosertib (hydrocholide)
Description
Overview of Activin A Receptor Type 1 (ALK2) and its Role in Disease Pathogenesis
Activin A Receptor Type 1 (ACVR1), also known as ALK2, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. patsnap.comwikipedia.org This pathway is fundamental for a wide range of physiological processes, including embryonic development, tissue homeostasis, and bone formation. wikipedia.orgreumatologiaclinica.org Ligand binding to the receptor complex initiates a signaling cascade that results in the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes. patsnap.compnas.org
Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathogenesis of several diseases. spandidos-publications.comnih.gov For instance, mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. wikipedia.orgreumatologiaclinica.org In FOP, the mutated ALK2 receptor becomes abnormally responsive to activin A, leading to inappropriate bone formation in soft tissues. spandidos-publications.comnih.gov
The role of ALK2 extends beyond developmental disorders, with aberrant signaling also implicated in oncology and inflammatory conditions. In certain cancers, such as diffuse intrinsic pontine glioma (DIPG), activating mutations in ALK2 are considered a key driver of tumorigenesis. acs.orgnih.gov These mutations lead to constitutive activation of the BMP signaling pathway, promoting cell proliferation and survival. nih.govnih.gov Therefore, inhibiting ALK2 presents a targeted therapeutic strategy for these malignancies. acs.orgnih.gov
In the context of inflammatory conditions, ALK2 signaling is linked to the regulation of hepcidin (B1576463), a key hormone in iron metabolism. cancer.govaacrjournals.org Chronic inflammation can lead to increased ALK2 activity, resulting in elevated hepcidin levels. cancer.govaacrjournals.org This, in turn, causes iron sequestration and can lead to anemia of chronic disease (ACD), a common complication in many chronic illnesses, including cancer. cancer.govresearchgate.net Targeting ALK2 could therefore represent a novel approach to managing ACD by modulating iron homeostasis. researchgate.netkerostx.com
The preclinical rationale for inhibiting ALK2 in cancer is based on the identification of activating mutations in tumors like DIPG. acs.orgresearchgate.net Studies using in vitro and in vivo models have shown that ALK2 inhibitors can effectively block the downstream signaling of mutant ALK2, leading to reduced cell viability and tumor growth. nih.gov This provides a strong foundation for investigating ALK2 inhibitors as potential therapeutic agents for these specific cancers. researchgate.netnih.gov
For anemia of chronic disease, the rationale for ALK2 inhibition stems from its role in regulating hepcidin. cancer.govaacrjournals.org Preclinical studies have demonstrated that inhibiting ALK2 can lower hepcidin production, leading to increased iron availability and improved erythropoiesis. selleckchem.comresearchgate.net Mouse models of ACD have shown that treatment with ALK2 inhibitors can ameliorate anemia, supporting the investigation of this approach for patients suffering from this condition. selleckchem.comkerostx.com
Discovery and Development of Itacnosertib (hydrochloride) as a Research Compound
The discovery and development of new chemical entities for research and potential therapeutic use is a multi-stage process that begins with identifying a biological target. humanspecificresearch.org This is followed by screening large libraries of compounds to find molecules that can modulate the target's activity. humanspecificresearch.orgppd.com Promising compounds then undergo optimization to improve their potency, selectivity, and other pharmacological properties. ppd.com
Itacnosertib (hydrochloride) was developed through such a process, emerging as a potent inhibitor of ALK2 and other kinases like FLT3 and JAK2. medchemexpress.comsumitomo-pharma.com Itacnosertib is an orally bioavailable compound that has been shown in preclinical studies to inhibit ALK2-mediated signaling. nih.gov Its development as a research compound allows scientists to probe the functions of these kinases in various biological systems and disease models. acs.orgresearchgate.net The hydrochloride salt form of Itacnosertib offers specific physicochemical properties, such as solubility and stability, which are important for its use in experimental settings. medchemexpress.com
Current Preclinical Landscape of ALK2/FLT3/JAK2 Inhibitors and Research Gaps Pertaining to Itacnosertib (hydrochloride)
The landscape of kinase inhibitors is extensive, with numerous compounds targeting ALK2, FLT3, and JAK2 in various stages of research and development. acs.orgtandfonline.com Many first-generation JAK2 inhibitors, for example, bind to the ATP-binding site and can have off-target effects. hematologyandoncology.net Newer inhibitors are being developed to improve selectivity and overcome resistance mechanisms. tandfonline.com
Several small molecule inhibitors targeting ALK2 have been developed, initially stemming from the discovery of dorsomorphin. pnas.orgnih.gov Subsequent research has led to more potent and selective compounds. acs.orgpnas.org Similarly, the field of FLT3 and JAK2 inhibitors is well-established, with several approved drugs for various hematological malignancies and inflammatory disorders. hematologyandoncology.netnih.gov
A key research gap is understanding the precise effects of dual or multi-kinase inhibition. Itacnosertib's ability to inhibit ALK2, FLT3, and JAK2 simultaneously presents both opportunities and challenges. medchemexpress.comsumitomo-pharma.com Further research is needed to delineate the synergistic or antagonistic effects of inhibiting these pathways concurrently in different disease contexts. Additionally, more investigation is required to fully characterize the selectivity profile of Itacnosertib against a broader range of kinases and to understand potential resistance mechanisms.
| Inhibitor Class | Key Targets | Therapeutic Rationale | Representative Compounds (Excluding Itacnosertib) |
| ALK2 Inhibitors | ALK2 (ACVR1) | Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG), Anemia of Chronic Disease | Dorsomorphin, LDN-193189, K02288, Saracatinib, Momelotinib pnas.orgnih.govacs.orgresearchgate.net |
| FLT3 Inhibitors | FLT3 | Acute Myeloid Leukemia (AML) | Fedratinib, Pacritinib nih.gov |
| JAK2 Inhibitors | JAK2 | Myeloproliferative Neoplasms (e.g., Myelofibrosis, Polycythemia Vera), Inflammatory Conditions | Ruxolitinib, Fedratinib, Pacritinib, Momelotinib tandfonline.comhematologyandoncology.netresearchgate.net |
Scope and Objectives of Academic Research on Itacnosertib (hydrochloride)
The primary objective of academic research on Itacnosertib is to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent in preclinical models of disease. Key areas of investigation include:
Characterizing its inhibitory activity: Determining the potency and selectivity of Itacnosertib against its primary targets (ALK2, FLT3, JAK2) and a wider panel of kinases.
Investigating its effects in cancer models: Evaluating the efficacy of Itacnosertib in models of cancers with known ALK2 or FLT3 mutations, such as DIPG and certain leukemias.
Exploring its role in modulating iron metabolism: Studying the impact of Itacnosertib on hepcidin levels and its potential to treat anemia of chronic disease.
Understanding the consequences of multi-kinase inhibition: Dissecting the combined effects of inhibiting ALK2, FLT3, and JAK2 in various cellular and animal models to identify potential synergistic benefits or off-target effects.
Through these research efforts, the academic community aims to build a comprehensive understanding of Itacnosertib's biological activities, which is essential for guiding its potential future development.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H29ClN8O |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C26H28N8O.ClH/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20;/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32);1H |
InChI Key |
ABZRWCMUFGOVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Itacnosertib Hydrocholide
Target Identification and Validation for Itacnosertib (hydrochloride)
Itacnosertib is an orally bioavailable small molecule inhibitor that targets and binds to the activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2). targetmol.comnih.gov Its mechanism of action involves preventing ALK2-mediated signaling, thereby inhibiting the growth of tumor cells that overexpress this particular kinase. nih.gov
Itacnosertib demonstrates potent and specific inhibitory activity against ALK2 (ACVR1). Research has determined its half-maximal inhibitory concentration (IC50) for ALK2 to be 8 nM. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com This high potency underscores its primary targeting of the ALK2 kinase.
In addition to its potent activity against ALK2, Itacnosertib is characterized as a dual inhibitor, also targeting FMS-like tyrosine kinase 3 (FLT3). targetmol.com Its inhibitory effects extend to Janus kinase 2 (JAK2), albeit with significantly lower potency, and ALK5. medchemexpress.comchemsrc.com
The inhibitory activity of Itacnosertib has been quantified against various kinases, revealing a profile that is potent against FLT3-mutated acute myeloid leukemia (AML) cells. For instance, the IC50 values were recorded as 1.2 nM for MV4-11 cells, 1.3 nM for MOLM-14 cells, and 6.4 nM for MOLM-13 cells, all of which harbor FLT3 mutations. medchemexpress.com In contrast, its activity against FLT3-wildtype AML cells is substantially lower, with an IC50 greater than 100 nM. medchemexpress.com The compound shows much weaker inhibition of JAK2, with a reported IC50 of 8540 nM. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com
Table 1: Inhibitory Potency (IC50) of Itacnosertib Against Various Kinases
| Kinase Target | IC50 Value | Cell Line/Context |
|---|---|---|
| ALK2 (ACVR1) | 8 nM | Biochemical Assay |
| FLT3 (mutated) | 1.2 nM | MV4-11 AML Cells |
| FLT3 (mutated) | 1.3 nM | MOLM-14 AML Cells |
| FLT3 (mutated) | 6.4 nM | MOLM-13 AML Cells |
| FLT3 (wildtype) | >100 nM | AML Cells |
| JAK2 | 8540 nM | Biochemical Assay |
Small-molecule kinase inhibitors like Itacnosertib typically function as ATP-competitive inhibitors. This mechanism involves the inhibitor binding to the ATP-binding pocket within the kinase domain of the target enzyme. acs.orgreactionbiology.com This binding action prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade that would otherwise be initiated. The development of such inhibitors presents a challenge due to the high degree of structural similarity across the ATP binding domains of different kinases. reactionbiology.com The binding kinetics can be complex, and surface plasmon resonance (SPR)-based biosensor approaches are often used to characterize the interaction between the inhibitor and the kinase, confirming binding to the ATP site. nih.govresearchgate.net
Downstream Signaling Pathway Modulation by Itacnosertib (hydrochloride)
By inhibiting its primary targets, ALK2 and FLT3, Itacnosertib effectively modulates their respective downstream signaling pathways, which are crucial for cell proliferation and survival. targetmol.commedchemexpress.com
The ALK2 receptor is a key component of the bone morphogenetic protein (BMP) signaling pathway. acs.org Activation of ALK2 by its ligands leads to the recruitment and subsequent phosphorylation of the downstream transcription factors SMAD1, SMAD5, and SMAD8. acs.orgreactionbiology.comresearchgate.net Itacnosertib has been shown to inhibit the phosphorylation of SMAD1 and SMAD5. targetmol.commedchemexpress.com By blocking this critical phosphorylation step, Itacnosertib disrupts the entire ALK2-SMAD signaling cascade. medchemexpress.com
Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its ligand-independent, constitutive activation. nih.govmdpi.com This aberrant activation drives several downstream pro-survival signaling pathways. Itacnosertib effectively inhibits the activation of these FLT3 downstream signaling pathways. medchemexpress.com
Laboratory studies have demonstrated that Itacnosertib treatment leads to the reduced phosphorylation of key signaling proteins, including STAT5, ERK, and components of the PI3K/AKT/mTOR pathway such as AKT, mTOR, p-4E-BP1, and p-S6K. targetmol.commedchemexpress.com The FLT3-ITD mutation is known to robustly activate STAT5, which in turn can confer resistance to inhibitors of the PI3K/Akt pathway by maintaining the expression of Mcl-1 through the mTORC1/4EBP1/eIF4E pathway. nih.govnih.gov Itacnosertib's ability to inhibit both FLT3 and its downstream effectors like STAT5 and the PI3K/AKT/mTOR cascade highlights its comprehensive mechanism of action in FLT3-mutated contexts. targetmol.commedchemexpress.com
Cross-talk with Other Signaling Networks in Preclinical Models
Itacnosertib (hydrochloride), also known as TP-0184, is a multi-kinase inhibitor that primarily targets Activin A receptor type 1 (ACVR1), also known as Activin Receptor-Like Kinase 2 (ALK2). selleck.co.jpmedchemexpress.comselleckchem.com Beyond its potent inhibition of ALK2, it also demonstrates activity against FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). medchemexpress.comwikipedia.org This multi-targeted profile allows Itacnosertib to engage in significant cross-talk, interfering with several interconnected signaling pathways that are crucial for cancer cell proliferation and survival.
In preclinical models of Acute Myeloid Leukemia (AML) with FLT3 mutations, Itacnosertib demonstrates a dual inhibitory effect on both ACVR1 and FLT3. selleck.co.jp The inhibition of FLT3, a receptor tyrosine kinase, directly impacts its downstream signaling cascades. medchemexpress.com Research shows that treatment with Itacnosertib in FLT3-mutated AML cells leads to a significant reduction in the phosphorylation of key signaling proteins. wikipedia.orgselleck.co.jp These include:
STAT5 (Signal Transducer and Activator of Transcription 5): A critical component of the JAK/STAT pathway, which is involved in cell growth and proliferation. selleck.co.jp
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates the cell cycle, survival, and metabolism. Itacnosertib has been shown to inhibit the phosphorylation of PI3K, AKT, mTOR, and downstream effectors like p70S6K (S6K) and 4E-BP1. wikipedia.orgselleck.co.jpmedchemexpress.com
RAS/RAF/MEK/ERK Pathway: Itacnosertib treatment also leads to decreased phosphorylation of ERK, a key protein in this pathway that governs cell proliferation and differentiation. wikipedia.orgnih.gov
Furthermore, as an inhibitor of ALK2, a bone morphogenetic protein (BMP) type I receptor, Itacnosertib interferes with the BMP-SMAD signaling axis. medchemexpress.comabcam.com This leads to the inhibition of SMAD1/5 phosphorylation. nih.gov The BMP/SMAD pathway is essential for various cellular processes, and its dysregulation is implicated in several diseases. medchemexpress.com
Gene expression analyses in preclinical models have revealed that Itacnosertib can also down-regulate pathways involved in cellular metabolism, specifically the serine biosynthesis pathway and amino acid transport pathways. medchemexpress.comselleck.co.jp This indicates that the cross-talk initiated by Itacnosertib extends beyond canonical proliferation and survival signals to include fundamental metabolic processes within the cancer cell.
Cellular Biological Responses to Itacnosertib (hydrochloride)
Impact on Cell Proliferation and Viability in Various Cell Lines
Itacnosertib has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in those with specific genetic mutations that render them dependent on the kinases that Itacnosertib inhibits. nih.gov In models of FLT3-mutated Acute Myeloid Leukemia (AML), Itacnosertib is a highly effective inhibitor of cell proliferation and viability. medchemexpress.com
The compound shows selective and potent growth arrest in AML cell lines that harbor FLT3-Internal Tandem Duplication (ITD) mutations. selleck.co.jp In contrast, AML cells with wild-type FLT3 are significantly less sensitive to the compound, with IC₅₀ values greater than 100 nM. medchemexpress.comwikipedia.org This highlights the targeted nature of Itacnosertib's anti-proliferative activity.
| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MOLM-13 | Mutated | 6.4 | medchemexpress.comwikipedia.org |
| MOLM-14 | Mutated | 1.2 | medchemexpress.comwikipedia.org |
| MV4-11 | Mutated | 1.3 | medchemexpress.comwikipedia.org |
| FLT3-Wildtype AML | Wild-Type | >100 | medchemexpress.comwikipedia.org |
Induction of Cell Cycle Arrest Mechanisms
A primary cellular response to Itacnosertib treatment is the induction of cell cycle arrest. medchemexpress.com In preclinical studies using FLT3-mutated AML cell lines such as MOLM-13, MOLM-14, and MV4-11, Itacnosertib was shown to arrest the cell cycle in the G0/G1 phase. medchemexpress.comwikipedia.orgnih.gov This effect was observed after treating the cells with nanomolar concentrations of the compound for 24 to 48 hours. medchemexpress.comwikipedia.org
The arrest at the G0/G1 checkpoint prevents the cells from entering the S phase (DNA synthesis), effectively halting their proliferation. selleck.co.jp This mechanism is a direct consequence of the inhibition of key signaling pathways that drive cell cycle progression, such as the PI3K/AKT/mTOR and ERK pathways. wikipedia.orgselleck.co.jp Notably, this cell cycle arrest was minimal in AML cells with wild-type FLT3, further underscoring the compound's targeted mechanism of action. selleck.co.jp
Regulation of Apoptosis and Mitotic Catastrophe
While direct studies detailing Itacnosertib's role in apoptosis are limited, its known mechanisms of action suggest a potential role in inducing programmed cell death. Apoptosis is a regulated process of cell death that can be triggered by the inhibition of survival signals. nih.gov By blocking critical pro-survival pathways like PI3K/AKT/mTOR, Itacnosertib likely shifts the cellular balance towards apoptosis. wikipedia.org Furthermore, in some studies, treatment with Itacnosertib led to an arrest in the subG1 phase of the cell cycle, a common indicator of apoptotic cells. wikipedia.org In studies on Diffuse Intrinsic Pontine Glioma (DIPG) cells, the knockdown of ACVR1, a primary target of Itacnosertib, resulted in increased apoptotic cell death. abcam.com
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. wikipedia.orgtaylorandfrancis.com It is often triggered when cells with DNA damage or defective cell cycle checkpoints attempt to divide, leading to the formation of non-viable, often multinucleated, cells. oncotarget.commdpi.com Given that Itacnosertib induces a potent G1/S checkpoint arrest, it acts as a barrier to prevent damaged cells from progressing to mitosis. medchemexpress.com However, should this checkpoint be bypassed, the cellular disruption caused by the inhibition of multiple kinases could lead to an aberrant mitosis and subsequent mitotic catastrophe. This process can ultimately culminate in apoptosis or necrosis. oncotarget.commdpi.com
Autophagy Modulation in Preclinical Models
There is currently a lack of direct preclinical data specifically investigating the modulation of autophagy by Itacnosertib. Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. It can act as a survival mechanism under stress but can also lead to cell death. selleck.co.jp
However, studies on other kinase inhibitors that target similar pathways provide some insight. For instance, Crizotinib, another ALK inhibitor, has been shown to induce autophagy in lung cancer cell lines. selleck.co.jp Similarly, the ALK inhibitor AZD3463 suppresses cell viability by inducing both apoptosis and autophagy. selleck.co.jp Furthermore, research on the BMP signaling pathway, which Itacnosertib inhibits via ALK2, has shown that modulation of this pathway can influence autophagic activity. acs.org These findings suggest that, by inhibiting ALK2 and other kinases, Itacnosertib could potentially modulate autophagy in cancer cells, though dedicated studies are required to confirm this effect.
Effects on Cellular Senescence and Angiogenesis in in vitro Systems
Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogenic signaling. mdpi.comfrontiersin.org It serves as a potent anti-tumor mechanism by preventing the proliferation of potentially cancerous cells. frontiersin.org While there are no direct studies reporting that Itacnosertib induces senescence, its ability to cause a stable cell cycle arrest at the G0/G1 phase is a key feature shared with senescent cells. medchemexpress.comnih.gov The induction of senescence is a known outcome for cells that experience DNA damage or the inhibition of critical cell cycle pathways. biorxiv.orgmdpi.com Therefore, it is plausible that under certain conditions or in specific cell types, prolonged treatment with Itacnosertib could lead to a senescent phenotype as a long-term consequence of its anti-proliferative effects.
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov It is regulated by complex signaling pathways, many of which involve receptor tyrosine kinases. While direct in vitro angiogenesis assays (such as tube formation assays) for Itacnosertib are not detailed in the available literature, its inclusion in angiogenesis-related compound libraries suggests a potential role in this area. medchemexpress.comselleckchem.comabcam.com The kinases targeted by Itacnosertib, such as FLT3 and members of the TGF-β receptor superfamily (like ALK2), are known to play roles in vascular development and pathology. medchemexpress.com By inhibiting these signaling pathways, Itacnosertib could potentially interfere with the signaling between cancer cells and endothelial cells, thereby disrupting the formation of new blood vessels. However, specific in vitro studies are needed to formally assess Itacnosertib's anti-angiogenic capabilities. frontiersin.org
Omics-Based Approaches for Mechanistic Deconvolution of Itacnosertib (hydrocholide) Action
To elucidate the detailed molecular mechanisms underlying the pharmacological effects of Itacnosertib, researchers have employed various "omics"-based methodologies. These high-throughput techniques, including transcriptomics and proteomics, provide a global view of the changes occurring within a cell upon drug treatment, offering insights into the compound's mode of action, target engagement, and downstream effects.
Transcriptomic Profiling in Response to Itacnosertib (hydrocholide)
Transcriptomic analysis, primarily through techniques like RNA sequencing (RNA-seq), has been instrumental in characterizing the global gene expression changes induced by Itacnosertib in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 mutations. elifesciences.orgucd.ie These studies have revealed that Itacnosertib treatment leads to significant alterations in the expression of genes involved in key metabolic and oncogenic pathways.
One of the most notable findings from gene expression profiling is the significant downregulation of the serine biosynthesis pathway. elifesciences.org This pathway is critical for proliferating cancer cells as it provides the necessary precursors for the synthesis of macromolecules. nih.gov The key enzymes in this pathway, including phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH), are responsible for the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine. nih.govbiorxiv.org Transcriptomic data from FLT3-ITD mutant AML cell lines, such as MOLM-13 and MV4-11, treated with FLT3 inhibitors have shown a marked decrease in the mRNA levels of these enzymes. biorxiv.orgsemanticscholar.org This indicates that Itacnosertib, by inhibiting FLT3, can effectively starve cancer cells of a crucial metabolite, thereby impeding their growth.
Furthermore, transcriptomic analyses have highlighted the impact of FLT3 inhibition on major cancer-driving signaling pathways. Gene Set Enrichment Analysis (GSEA) of RNA-seq data from FLT3-ITD positive AML cell lines treated with FLT3 inhibitors revealed a significant downregulation of MYC target genes. nih.gov The MYC proto-oncogene is a master regulator of cell proliferation and is often overactive in cancer. Its suppression at the transcriptional level is a key aspect of the anti-leukemic activity of FLT3 inhibitors. In addition to MYC, a downregulation of the p53 signaling pathway has also been observed. nih.gov
Table 1: Representative Transcriptomic Changes in FLT3-ITD AML Cells Following Treatment with FLT3 Inhibitors
| Gene/Pathway | Direction of Change | Biological Significance |
| Serine Biosynthesis Pathway | ||
| PHGDH | Downregulated | Rate-limiting enzyme in serine synthesis. |
| PSAT1 | Downregulated | Catalyzes the second step in serine synthesis. |
| PSPH | Downregulated | Catalyzes the final step in serine synthesis. |
| Oncogenic Signaling Pathways | ||
| MYC Target Genes | Downregulated | Suppression of a key driver of cell proliferation. |
| p53 Signaling Pathway | Downregulated | Alteration of a critical tumor suppressor pathway. |
This table represents generalized findings from transcriptomic studies on FLT3 inhibitors in AML cell lines. The data is illustrative of the types of changes observed.
Proteomic and Phosphoproteomic Analysis of Target Engagement
Proteomic and, more specifically, phosphoproteomic analyses provide a direct assessment of a drug's interaction with its protein targets and the subsequent impact on cellular signaling cascades. nih.govnih.govmdpi.com These techniques, often utilizing mass spectrometry, allow for the large-scale identification and quantification of proteins and their phosphorylation status, offering a real-time snapshot of the cellular response to a drug. nih.govmdpi.com
For Itacnosertib, phosphoproteomic studies have been crucial in confirming its mechanism of action by demonstrating the inhibition of phosphorylation of its primary targets and their downstream effectors. elifesciences.org As a dual inhibitor of FLT3 and ALK2, Itacnosertib's efficacy is linked to its ability to block the signaling pathways driven by these kinases. nih.govelifesciences.org
In FLT3-mutated AML cells, constitutive activation of the FLT3 receptor leads to the continuous phosphorylation and activation of several downstream signaling pathways that promote cell survival and proliferation. biorxiv.orgthno.org Phosphoproteomic analyses have shown that Itacnosertib treatment leads to a significant reduction in the phosphorylation levels of key proteins within these pathways. elifesciences.orgelifesciences.org This includes members of the STAT5, MAPK (ERK), and PI3K/AKT/mTOR signaling axes. elifesciences.orgelifesciences.orgnih.gov
Specifically, a decrease in the phosphorylation of STAT5, a critical transcription factor for cytokine signaling and cell proliferation, is consistently observed. elifesciences.orgnih.gov Similarly, the phosphorylation of ERK (extracellular signal-regulated kinase), a central component of the MAPK pathway that regulates cell growth and differentiation, is inhibited. elifesciences.org Furthermore, Itacnosertib impacts the PI3K/AKT/mTOR pathway, a crucial regulator of cell survival, growth, and metabolism, by reducing the phosphorylation of key components such as AKT and the downstream effector S6K. elifesciences.orgthno.org The inhibition of SMAD1/5 phosphorylation also confirms the targeting of the ALK2 pathway. elifesciences.org
Table 2: Key Downstream Signaling Proteins with Reduced Phosphorylation Upon Itacnosertib Treatment
| Protein | Signaling Pathway | Function |
| STAT5 | JAK/STAT | Transcription factor involved in cell proliferation and survival. |
| ERK | MAPK/ERK | Kinase that regulates cell growth and differentiation. |
| PI3K | PI3K/AKT/mTOR | Catalyzes the production of PIP3, activating downstream signaling. |
| AKT | PI3K/AKT/mTOR | Key kinase promoting cell survival and inhibiting apoptosis. |
| mTOR | PI3K/AKT/mTOR | Central regulator of cell growth, proliferation, and metabolism. |
| 4E-BP1 | PI3K/AKT/mTOR | Translational repressor, inhibited by mTOR. |
| S6K | PI3K/AKT/mTOR | Kinase involved in protein synthesis and cell growth. |
| SMAD1/5 | BMP/ALK2 | Transcription factors mediating ALK2 signaling. |
This table lists key proteins whose phosphorylation is inhibited by Itacnosertib, as identified through phosphoproteomic analyses.
Preclinical Efficacy Studies of Itacnosertib Hydrocholide in Disease Models
In vitro Efficacy in Disease-Relevant Cell Lines
Itacnosertib has demonstrated potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cell lines harboring FLT3 mutations. targetmol.com In vitro studies have shown that Itacnosertib effectively inhibits the proliferation of FLT3-internal tandem duplication (ITD) mutant AML cell lines, including MOLM-13, MOLM-14, and MV4-11. medchemexpress.com The half-maximal inhibitory concentrations (IC50) for these cell lines were in the low nanomolar range, indicating high potency. medchemexpress.com In contrast, its activity against FLT3-wildtype AML cells was significantly lower, with an IC50 value greater than 100 nM. medchemexpress.com
The mechanism of action involves the dual inhibition of FLT3 and ACVR1 signaling pathways. targetmol.com Treatment with Itacnosertib leads to the downregulation of phosphorylated FLT3 (p-FLT3) and key downstream effectors such as STAT5, AKT, and SMAD1/5. medchemexpress.comtargetmol.com Furthermore, the compound was found to induce cell cycle arrest at the G0/G1 phase in FLT3-mutated AML cells. medchemexpress.comtargetmol.com
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
|---|---|---|---|
| MOLM-14 | FLT3-ITD | 1.2 | medchemexpress.com |
| MV4-11 | FLT3-ITD | 1.3 | medchemexpress.com |
| MOLM-13 | FLT3-ITD | 6.4 | medchemexpress.com |
| FLT3-wildtype | Wild-Type | >100 | medchemexpress.com |
Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive pediatric brain tumor, and a significant subset of these tumors harbors mutations in the ACVR1 gene, which encodes ALK2. nih.gov This makes ALK2 an attractive therapeutic target. acs.org Preclinical evaluations of Itacnosertib (TP-0184) in patient-derived DIPG cell models have confirmed its activity. nih.govnih.gov
In a study involving 26 patient-derived Diffuse Midline Glioma (DMG)-H3K27 models, Itacnosertib demonstrated growth inhibition with half-maximal growth inhibition (GI50) values ranging from approximately 0.5 to 10 µM. nih.gov However, the study did not find a significant difference in sensitivity between ACVR1-mutant and ACVR1-wild-type cells. nih.govnih.gov The primary mechanism of action in DIPG cells appears to be cell cycle inhibition, specifically arresting cells in the G2/M phase, rather than inducing direct cell death. nih.gov Biomarker analysis confirmed that Itacnosertib treatment inhibits the downstream BMP/SMAD signaling pathway, as evidenced by a reduction in phosphorylated SMAD1/5/9. nih.gov
| Model Type | Key Findings | Reference |
|---|---|---|
| Patient-derived DIPG cell lines | Effectively inhibited cell proliferation. | nih.gov |
| ACVR1-mutant and wild-type DIPG models | No significant selectivity based on ACVR1 mutation status. GI50 values of ~0.5-10µM. | nih.gov |
| Patient-derived DIPG cell lines | Induces cell cycle arrest at the G2/M phase. | nih.gov |
| ACVR1-mutant DIPG models | Inhibits downstream p-SMAD1/5/9 signaling. | nih.gov |
Itacnosertib is a potent inhibitor of the ALK2 kinase, with a reported IC50 of 8 nM. medchemexpress.comprobechem.com As ALK2 is a type I receptor for bone morphogenetic proteins (BMPs), its dysregulation can drive the growth of various cancers. nih.govmdpi.com Itacnosertib is designed to target and inhibit the activity of ALK2, thereby preventing ALK2-mediated signaling and inhibiting the growth of tumor cells that overexpress this receptor. targetmol.com Besides ALK2, Itacnosertib also shows an inhibitory effect against ALK5, another member of the transforming growth factor-beta (TGFβ) receptor superfamily. haematologica.org
Dysregulation of ALK2 signaling is also implicated in certain inflammatory conditions. nih.gov In cancer and chronic inflammatory states, pro-inflammatory cytokines such as interleukin-6 (IL-6) can lead to the upregulation of ALK2. nih.gov This enhanced ALK2 activity increases the production of hepcidin (B1576463), a key regulator of iron homeostasis. nih.gov Elevated hepcidin levels result in decreased plasma iron, contributing to anemia of chronic disease. By inhibiting the ALK2 pathway, Itacnosertib has the potential to decrease hepcidin expression and restore normal iron levels, suggesting a therapeutic role in managing anemia associated with chronic diseases. nih.gov
In vivo Efficacy in Preclinical Animal Models
The in vivo anti-tumor activity of Itacnosertib has been confirmed in xenograft models of both AML and DIPG.
In AML, oral administration of Itacnosertib to immunodeficient mice xenografted with FLT3-ITD AML cells resulted in a significant reduction of the leukemia burden and a notable extension of survival. targetmol.com Similar positive outcomes were observed in patient-derived xenograft (PDX) models, where the compound dramatically inhibited leukemia growth. probechem.com
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| FLT3-ITD AML Cell Line Xenograft (NSG mice) | 50–200 mg/kg, oral, 3x/week | Median survival increased from 18 to 32 days. | targetmol.com |
| Patient-Derived Xenograft (PDX) | 200 mg/kg | Median survival extended from 100 to 183 days. | targetmol.com |
For DIPG, preclinical in vivo studies are actively being pursued. Pharmacokinetic assays in mice have demonstrated that Itacnosertib has good central nervous system (CNS) penetrance, a critical property for treating brain tumors. nih.gov Based on tolerability and pharmacokinetic data, a dose of 150mg/kg has been suggested for efficacy studies in mice. nih.gov Current research is focused on evaluating Itacnosertib in combination with other therapies, such as the MEK inhibitor trametinib (B1684009) and ionizing radiation, in orthotopic DIPG xenograft models to support potential clinical translation. nih.govnih.gov While other ALK2 inhibitors like LDN-193189 and LDN-214117 have been shown to extend survival in ACVR1-mutant DIPG xenograft models, the specific survival data for Itacnosertib monotherapy in these models is part of ongoing investigations. acs.orgresearchgate.net
Impact on Tumor Growth and Metastasis in Animal Models
Preclinical studies in animal models have demonstrated the capacity of Itacnosertib (also known as TP-0184) to inhibit tumor growth, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). The compound's efficacy is strongly linked to its inhibitory action on key signaling pathways that drive cancer cell proliferation.
In xenograft models using human AML cell lines, Itacnosertib has shown significant anti-leukemic activity. medchemexpress.com Specifically, in mouse models implanted with MOLM-13 cells, which harbor a FMS-like tyrosine kinase 3 (FLT3) mutation, Itacnosertib treatment resulted in the inhibition of leukemia growth. medchemexpress.com The compound targets both Activin A receptor type 1 (ACVR1) and FLT3, with molecular docking and in vitro kinase assays confirming its high-affinity binding to these receptors. nus.edu.sg By inhibiting these targets, Itacnosertib disrupts downstream signaling pathways crucial for tumor cell survival and proliferation, including the STAT5, ERK, PI3K/mTOR, and S6K pathways. medchemexpress.comnus.edu.sg This disruption leads to cell cycle arrest at the G1/G0 phase and a reduction in the proliferation of FLT3-mutated AML cells. medchemexpress.comnus.edu.sgmedchemexpress.com
The table below summarizes the effect of Itacnosertib on AML cell proliferation and its in vivo activity in a xenograft model.
| Model System | Cell Lines/Model | Key Findings | Reference |
| In Vitro Proliferation | MOLM-13, MOLM-14, MV4-11 (FLT3-mutated AML) | Potent inhibition of proliferation with IC₅₀ values of 6.4 nM, 1.2 nM, and 1.3 nM, respectively. | medchemexpress.com |
| FLT3-wildtype AML | Minimal effect on proliferation with IC₅₀ > 100 nM. | medchemexpress.com | |
| In Vivo Xenograft | Mouse MOLM-13 xenograft model | Inhibited leukemia growth. | medchemexpress.com |
While direct preclinical evidence detailing Itacnosertib's impact on metastasis is limited in the provided sources, its mechanism of action is relevant to controlling metastatic processes. Cancer cell migration and invasion are fundamental to metastasis, and agents that effectively inhibit primary tumor growth and critical survival signaling can consequently reduce the potential for metastatic spread. nih.gov
Survival Benefit in Preclinical Disease Models
A significant outcome measured in preclinical oncology studies is the potential for a therapeutic agent to extend the survival of tumor-bearing animal models. Itacnosertib has demonstrated a noteworthy survival benefit in such models.
In studies involving mice with FLT3-ITD-mutated AML, treatment with Itacnosertib led to a statistically significant prolongation of survival compared to control groups (P<0.0001). nus.edu.sg This finding directly correlates with the compound's ability to inhibit leukemia growth in the same models. medchemexpress.comnus.edu.sg The survival advantage underscores the potential clinical relevance of Itacnosertib's anti-tumor activity.
| Animal Model | Disease | Treatment Outcome | Reference |
| Mouse | FLT3-ITD-mutated AML | Significantly prolonged survival (P<0.0001) | nus.edu.sg |
| Mouse | MOLM-13 xenograft | Prolonged the mice survival | medchemexpress.com |
Efficacy in Animal Models of Anemia of Chronic Disease
Itacnosertib's mechanism of action extends beyond direct anti-cancer effects to potentially address related complications like Anemia of Chronic Disease (ACD), also known as anemia of inflammation. nih.govnih.gov ACD is common in patients with cancer and chronic inflammatory conditions and is characterized by iron-restricted erythropoiesis despite adequate iron stores. nih.govlabforvets.com
A key mediator of ACD is the hormone hepcidin, which is often upregulated by pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.govnih.gov Hepcidin blocks iron absorption and traps iron within reticuloendothelial cells, leading to low serum iron levels and anemia. nih.govmdpi.com The ALK2 (ACVR1) signaling pathway plays a crucial role in this process by enhancing hepcidin secretion. nih.gov
Itacnosertib is a potent inhibitor of ALK2. medchemexpress.comnih.gov By blocking ALK2-mediated signaling, Itacnosertib is expected to decrease hepcidin expression. nih.gov This action would restore plasma iron levels and alleviate the iron restriction that drives ACD. nih.gov Animal models of ACD, often induced by agents like Complete Freund's Adjuvant or through chronic stress, are used to study this condition and test potential therapeutics. nih.govfrontiersin.org Although specific studies of Itacnosertib in these models were not detailed in the search results, its well-defined mechanism provides a strong rationale for its efficacy.
| Pathophysiological Step in ACD | Role of ALK2 Pathway | Effect of Itacnosertib | Reference |
| Inflammatory Signaling | Upregulated in response to pro-inflammatory cytokines (e.g., IL-6). | - | nih.gov |
| Hepcidin Production | Enhances the secretion of hepcidin. | Inhibits ALK2, leading to decreased hepcidin expression. | nih.gov |
| Iron Homeostasis | High hepcidin levels block iron absorption and release from stores. | Restores plasma iron levels, preventing low serum iron. | nih.gov |
| Anemia | Iron-restricted erythropoiesis leads to ACD. | Prevents anemia of chronic disease. | nih.gov |
Use of Patient-Derived Xenograft (PDX) Models for Preclinical Validation
Patient-derived xenograft (PDX) models, which involve implanting fresh human tumor tissue into immunodeficient mice, are considered high-fidelity tools for preclinical drug evaluation. nih.gov Unlike traditional cell line-derived xenografts, PDX models better retain the genetic and cellular heterogeneity of the original human tumor, making them more predictive of clinical outcomes. nih.govnih.gov
Itacnosertib has been validated in such advanced models. Studies have confirmed that Itacnosertib (TP-0184) effectively inhibits tumor growth in PDX models of FLT3-mutated AML. nus.edu.sg The use of PDX models allows for the assessment of therapeutic efficacy against tumors that more closely mimic the complexity of human disease. nih.gov
Preclinical studies using PDX models often evaluate outcomes such as tumor regression and disease control rates, and can help identify biomarkers associated with treatment sensitivity. nih.govnih.gov For example, in studies of other targeted agents, PDX models have been instrumental in correlating treatment response with specific genetic profiles, such as TP53 wild-type status. nih.gov This approach is crucial for advancing precision medicine.
| Model Type | Cancer Type | Key Finding | Significance | Reference |
| PDX Model | FLT3-mutated AML | Itacnosertib inhibits AML growth. | Demonstrates efficacy in a clinically relevant, heterogeneous tumor model. | nus.edu.sg |
| PDX Model | General Oncology | Enables evaluation of tumor regression, disease control, and biomarker correlation. | Provides robust preclinical data to predict clinical response and guide patient selection. | nih.govnih.govnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Itacnosertib Hydrocholide
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical development to predict its behavior in the human body. nih.govidbs.com These studies help in the early identification of drug candidates with favorable pharmacokinetic properties, increasing the likelihood of their success in clinical trials. nih.gov
Oral Bioavailability in Animal Models
Itacnosertib has been described as an orally bioavailable inhibitor of ALK2. nih.gov Preclinical studies are essential to determine the extent to which an orally administered drug is absorbed and becomes available at the site of action. nih.govucc.ie While specific oral bioavailability percentages for Itacnosertib in various animal models are not detailed in the provided search results, its progression into clinical trials as an oral therapy for advanced solid tumors suggests favorable oral absorption characteristics in preclinical species. guidetopharmacology.orgresearchgate.net The use of animal models, such as rodents and pigs, is a standard approach to gain initial insights into in vivo pharmacokinetic parameters that can help predict human bioavailability. nih.govresearchgate.net
Table 1: General Oral Bioavailability Parameters in Preclinical Models
| Parameter | Description | Relevance in Preclinical Studies |
| F (%) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | A key indicator of the efficiency of oral absorption and first-pass metabolism. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Provides information on the rate of absorption and is often related to the drug's efficacy and potential for toxicity. |
| Tmax | The time at which the Cmax is observed. | Indicates the rate of drug absorption. |
| AUC | The area under the plasma concentration-time curve, which reflects the total systemic exposure to the drug. | A measure of the extent of drug absorption and overall exposure. |
Tissue Distribution and Brain Penetration in Animal Models (e.g., in DIPG models)
The distribution of a drug into various tissues, including the target organ, is a critical aspect of its pharmacokinetic profile. For diseases affecting the central nervous system (CNS), such as DIPG, the ability of a drug to cross the blood-brain barrier (BBB) is paramount. acs.orgim2pact.org Itacnosertib has been specifically investigated for its potential in treating DIPG, highlighting the importance of its CNS penetration. acs.orgresearchgate.net
Studies have focused on developing CNS-penetrant ALK2 inhibitors. acs.orgresearchgate.net While detailed quantitative data on Itacnosertib's tissue distribution and brain penetration are not extensively provided in the search results, the progression to clinical trials for DIPG implies that it exhibits a degree of brain penetration in preclinical models. acs.orgresearchgate.net The brain-to-plasma ratio is a key parameter used to assess CNS penetration in animal models. nih.gov For instance, in a mouse model, the absolute brain concentration of oxybutynin (B1027) was significantly higher than that of trospium (B1681596) chloride, indicating superior brain penetration. urotoday.com The development of ALK2 inhibitors with favorable brain penetration often involves structural modifications to enhance their ability to cross the BBB. nih.gov
Table 2: Key Parameters for Assessing Tissue Distribution and Brain Penetration
| Parameter | Description | Significance for CNS Drug Development |
| Tissue-to-Plasma Ratio (Kp) | The ratio of the drug concentration in a specific tissue to the concentration in plasma at steady state. | Indicates the extent of drug distribution into a particular tissue. |
| Brain-to-Plasma Ratio (Kp,brain) | A specific measure of the drug's ability to cross the blood-brain barrier and accumulate in the brain. | A critical parameter for drugs targeting the central nervous system. |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu,brain) | The ratio of the unbound drug concentration in the brain to the unbound concentration in plasma. | Considered the most relevant measure for predicting CNS target engagement, as only the unbound drug is typically pharmacologically active. frontiersin.org |
Metabolic Pathways and Metabolite Identification in Preclinical Studies
Understanding the metabolic pathways of a drug candidate is crucial for predicting potential drug-drug interactions and for identifying any active or toxic metabolites. nih.govbioivt.com Preclinical studies typically involve in vitro assays using liver microsomes or hepatocytes from different species, including humans, to investigate metabolic stability and identify the enzymes responsible for metabolism, primarily cytochrome P450 (CYP) enzymes. nih.govbioivt.com
Itacnosertib inhibits the activation of downstream signaling pathways of FLT3 and ACVR1, and also affects serine biosynthesis and amino acid transport pathways. medchemexpress.com While specific metabolic pathways and metabolites of Itacnosertib are not detailed in the provided search results, the general approach involves identifying the major routes of biotransformation. nih.gov The PI3K/AKT/mTOR pathway, which is involved in cancer cell metabolism, is a prominent signaling pathway that can be affected by kinase inhibitors. frontiersin.org The identification of metabolic pathways helps in understanding the drug's clearance mechanisms and potential for inter-individual variability in drug response. nih.gov
Pharmacodynamic Biomarker Modulation in Preclinical Settings
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on the body and are essential for assessing target engagement and dose-response relationships. numberanalytics.comcatapult.org.uk
Target Engagement Studies in Animal Tissues
Target engagement studies are designed to confirm that a drug is interacting with its intended molecular target in the relevant tissues. catapult.org.uk For Itacnosertib, the primary target is ALK2. guidetopharmacology.orgselleckchem.commedchemexpress.com In preclinical models, target engagement can be assessed by measuring the modulation of downstream signaling molecules. Itacnosertib has been shown to inhibit the phosphorylation of SMAD1/5, which are downstream effectors of the ALK2 signaling pathway. medchemexpress.com This inhibition serves as a direct indicator of target engagement in tissues. Such studies are crucial to establish a link between drug exposure and the desired pharmacological effect. catapult.org.uk
Dose-Response Relationships of Pharmacodynamic Markers in Preclinical Models
Establishing a dose-response relationship for pharmacodynamic markers is a key step in preclinical development. catapult.org.ukfda.gov This involves administering different doses of the drug to animal models and measuring the corresponding changes in the PD biomarker. catapult.org.uk For Itacnosertib, this would involve quantifying the extent of SMAD1/5 phosphorylation inhibition at various dose levels. medchemexpress.com These studies help in determining the optimal dose range that is likely to be effective in clinical settings. catapult.org.uknih.gov The relationship between drug concentration and the observed effect is modeled to predict the dose required to achieve a certain level of target modulation. frontiersin.org In mouse models with MOLM-13, Itacnosertib has demonstrated antitumor activity. medchemexpress.com
Correlation of Preclinical Exposure with Efficacy Outcomes
The preclinical evaluation of Itacnosertib (hydrochloride) has established a clear correlation between drug exposure and its therapeutic effects in various cancer models. This relationship is fundamental to understanding the compound's potential efficacy and is primarily characterized through in vitro potency assays and in vivo tumor xenograft studies. These studies link the concentration of Itacnosertib to specific biological responses, such as the inhibition of cell proliferation and tumor growth.
In preclinical research, the relationship between drug concentration and its effect is often established using models that can help predict clinical outcomes. nih.gov For Itacnosertib, this has been demonstrated in the context of its activity against acute myeloid leukemia (AML).
In Vitro Exposure and Efficacy
The potency of Itacnosertib has been quantified in vitro by determining its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit a biological process by 50%. frontiersin.org Studies on AML cell lines, particularly those with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, have shown that Itacnosertib is effective at very low nanomolar concentrations. For instance, the IC50 values for FLT3-mutated AML cells like MOLM-13, MOLM-14, and MV4-11 are 6.4 nM, 1.2 nM, and 1.3 nM, respectively. medchemexpress.com In contrast, AML cells with wild-type FLT3 are less sensitive, with IC50 values exceeding 100 nM. medchemexpress.com This demonstrates a clear exposure-response relationship, where sensitivity is dictated by the genetic makeup of the cancer cells. The compound's mechanism involves inhibiting the activation of FLT3 and its downstream signaling pathways. medchemexpress.com Itacnosertib is also a potent inhibitor of activin A receptor type 1 (ACVR1), also known as ALK2, with an IC50 of 8 nM. medchemexpress.com
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
|---|---|---|---|
| MOLM-13 | Mutated | 6.4 | medchemexpress.com |
| MOLM-14 | Mutated | 1.2 | medchemexpress.com |
| MV4-11 | Mutated | 1.3 | medchemexpress.com |
| AML FLT3-wildtype cells | > 100 | medchemexpress.com |
In Vivo Exposure and Efficacy
The correlation between exposure and efficacy extends to in vivo preclinical models. In mouse xenograft models using the MOLM-13 AML cell line, oral administration of Itacnosertib resulted in significant antitumor activity. medchemexpress.com These studies are critical as they provide insights into how in vitro potency translates to efficacy within a complete biological system. nih.gov In these models, Itacnosertib inhibited the growth of leukemia and prolonged the survival of the mice, demonstrating a direct link between the administered dose and the therapeutic outcome. medchemexpress.com The compound is also noted as an inhibitor of the bone morphogenetic protein (BMP) type 1 receptor ALK2, and it has been shown to reduce hepcidin (B1576463) induction and increase serum iron levels in mouse models of anemia of chronic disease (ACD). selleckchem.comnih.gov
| Animal Model | Cell Line | Efficacy Outcome | Reference |
|---|---|---|---|
| Mouse Xenograft | MOLM-13 | Exhibited antitumor activity, inhibited leukemia growth, prolonged mice survival. | medchemexpress.com |
| Turpentine (B1165885) and Lung Cancer Mouse Models | N/A | Reduced hepcidin induction and elevated serum iron levels. | selleckchem.com |
The data from these preclinical studies, which establish a relationship between Itacnosertib exposure and efficacy outcomes, are essential for translational research. nih.gov They form a rational basis for determining the concentrations likely to be effective in future clinical investigations.
Research on Resistance Mechanisms and Combination Strategies for Itacnosertib Hydrocholide in Preclinical Settings
Preclinical Evaluation of Combination Therapies with Itacnosertib (hydrocholide)
Synergistic Effects in in vitro and in vivo Preclinical Models (e.g., with venetoclax)
Preclinical research has demonstrated that Itacnosertib (hydrochloride), an inhibitor of FLT3 and ACVR1, exhibits significant synergistic anti-leukemic activity when combined with the BCL-2 inhibitor, venetoclax (B612062). medchemexpress.com This synergy has been observed in both laboratory cell cultures (in vitro) and animal models (in vivo), particularly in the context of Acute Myeloid Leukemia (AML).
In vitro studies using FLT3-mutated AML cell lines have shown that Itacnosertib is potent on its own, but its effects are enhanced with venetoclax. Itacnosertib inhibits the proliferation of various AML cell lines, with particularly low IC50 values (the concentration required to inhibit 50% of cell growth) in cells with FLT3 mutations. medchemexpress.com For instance, the IC50 values for the FLT3-mutated AML cell lines MOLM-13, MOLM-14, and MV4-11 were 6.4 nM, 1.2 nM, and 1.3 nM, respectively. medchemexpress.com Research indicates that the combination of Itacnosertib and venetoclax leads to a synergistic reduction in cancer cell viability and enhances apoptosis (programmed cell death). medchemexpress.comnih.gov
The mechanism behind this synergy is believed to involve the dual targeting of distinct but complementary cell survival pathways. Venetoclax works by inhibiting BCL-2, an anti-apoptotic protein that leukemic cells depend on for survival. frontiersin.orgnih.gov However, resistance to venetoclax can emerge through the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-XL. nih.govnih.gov Itacnosertib, through its inhibition of the FLT3 signaling pathway, can indirectly downregulate the expression of both MCL-1 and BCL-XL. nih.gov This action primes the cancer cells, making them more dependent on BCL-2 for survival and thus more susceptible to the effects of venetoclax. nih.gov
Table 1: In Vitro Activity of Itacnosertib (hydrochloride) in AML Cell Lines This interactive table summarizes the half-maximal inhibitory concentration (IC50) of Itacnosertib in various Acute Myeloid Leukemia (AML) cell lines.
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
|---|---|---|---|
| MOLM-13 | Mutated | 6.4 | medchemexpress.com |
| MOLM-14 | Mutated | 1.2 | medchemexpress.com |
| MV4-11 | Mutated | 1.3 | medchemexpress.com |
| FLT3-wildtype | Wildtype | >100 | medchemexpress.com |
In vivo studies using mouse xenograft models of AML have corroborated these in vitro findings. In a mouse model using MOLM-13 cells, the combination of Itacnosertib and venetoclax demonstrated greater anti-tumor efficacy and prolonged survival compared to either drug used as a monotherapy. medchemexpress.comnih.gov This provides a strong preclinical rationale for the clinical investigation of this combination in patients with FLT3-mutated AML. nih.gov
Overcoming Resistance through Combination Approaches
A significant challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to survive treatment. nih.govnih.gov Combination therapy, which uses multiple drugs with different mechanisms of action, is a primary strategy to overcome and prevent resistance. nih.govmsdmanuals.com By targeting multiple survival pathways simultaneously, combination approaches can reduce the likelihood of resistant cancer cell clones emerging. nih.govnih.gov
In the context of Itacnosertib, combination strategies are being explored to overcome resistance to targeted therapies like FLT3 inhibitors. Research shows that Itacnosertib can inhibit FLT3 and ACVR1, which helps to overcome resistance to other FLT3 inhibitors and synergizes with venetoclax to hinder AML growth. medchemexpress.com The rationale is that if a cancer cell develops a mutation that confers resistance to one drug, the second drug in the combination can still effectively eliminate it. msdmanuals.com
The combination of Itacnosertib and venetoclax exemplifies this principle. Resistance to venetoclax is often mediated by the upregulation of MCL-1. nih.gov Itacnosertib's ability to inhibit the FLT3 pathway, which in turn suppresses MCL-1, directly counteracts this common resistance mechanism. nih.gov Therefore, the combination not only has a synergistic effect but also represents a strategy to overcome potential resistance to venetoclax. medchemexpress.comnih.gov
Table 2: Preclinical Combination Study of Itacnosertib and Venetoclax This interactive table outlines the findings from a preclinical study combining Itacnosertib and Venetoclax.
| Model System | Combination | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| FLT3-ITD+ AML cells (in vitro) | Itacnosertib + Venetoclax | Synergistic induction of apoptosis | Itacnosertib inhibits FLT3, leading to downregulation of MCL-1 and BCL-XL, sensitizing cells to BCL-2 inhibition by venetoclax. | medchemexpress.comnih.gov |
| AML Mouse Xenograft (in vivo) | Itacnosertib + Venetoclax | Greater anti-tumor efficacy and prolonged survival compared to monotherapy. | Overcomes FLT3 inhibitor resistance and hinders leukemic growth. | medchemexpress.comnih.gov |
This approach of combining targeted agents based on the molecular understanding of resistance pathways is a promising avenue in cancer treatment. nih.gov By using Itacnosertib to block the FLT3/ACVR1 pathways while venetoclax inhibits BCL-2, the combination effectively shuts down two critical survival mechanisms for AML cells, providing a robust therapeutic strategy to combat the disease and overcome drug resistance. medchemexpress.com
Biomarker Discovery and Methodological Advancement in Itacnosertib Hydrocholide Research
Discovery of Predictive and Prognostic Biomarkers in Preclinical Models
In the realm of personalized medicine, biomarkers are indispensable tools that can forecast disease course and predict therapeutic response. amegroups.orgexplorationpub.com A prognostic biomarker provides information about the likely outcome of the disease irrespective of the treatment received by the patient. explorationpub.comresearchgate.net In contrast, a predictive biomarker helps to identify which patients are more likely to benefit from a specific therapeutic intervention. amegroups.orgresearchgate.net For a targeted agent like Itacnosertib, which inhibits the activin A receptor type 1 (ACVR1), also known as ALK2, the discovery of both types of biomarkers in preclinical settings is a critical step toward optimizing its clinical application. nih.govacs.orgselleckchem.com
A molecular signature is a pattern of gene or protein expression or other molecular characteristics in a cell or tissue that can be linked to a specific condition or response to treatment. nih.govunipa.it In the context of Itacnosertib, research focuses on identifying molecular profiles that correlate with sensitivity to ALK2 inhibition.
The primary molecular determinant of response to Itacnosertib is the genetic status of its target, ACVR1. Itacnosertib is being investigated in cancers where ALK2 signaling is dysregulated, often due to gain-of-function mutations in the ACVR1 gene. acs.orgacs.org For instance, such mutations are found in a significant portion of patients with Diffuse Intrinsic Pontine Glioma (DIPG), making the ACVR1 mutation itself a key predictive molecular signature. acs.orgnih.gov Preclinical studies have shown that cancer cell lines harboring these specific mutations are particularly sensitive to ALK2 inhibitors. acs.org
Beyond the primary mutation, a broader molecular signature of response may involve a constellation of genes and proteins within the ALK2 signaling pathway and related cellular processes. nih.gov The development of a molecular signature response classifier (MSRC) involves analyzing complex datasets to identify patterns that predict therapeutic benefit. nih.gov While a specific multi-feature MSRC for Itacnosertib is an area of ongoing research, the foundational biomarker is the presence of an activating ACVR1 mutation.
| Molecular Component | Description | Relevance to Itacnosertib |
|---|---|---|
| Genomic (DNA) | Mutations in the ACVR1 gene. | Primary predictive biomarker; gain-of-function mutations are expected to confer sensitivity. acs.orgnih.gov |
| Transcriptomic (RNA) | Expression levels of downstream target genes such as ID1, ID2, and ID3. | High baseline expression may indicate a hyperactive pathway, suggesting a target for inhibition. acs.org |
| Proteomic | Levels of phosphorylated (activated) downstream proteins like SMAD1/5/8. | Indicates active signaling and provides a dynamic measure of pathway activity. acs.org |
Target engagement biomarkers confirm that a drug is interacting with its intended molecular target in a physiologically relevant setting. revvity.co.jp For Itacnosertib, this means verifying its binding to the ALK2 protein within cancer cells. Pathway modulation biomarkers, also known as pharmacodynamic biomarkers, provide evidence that this binding event leads to the desired downstream biological effect—namely, the inhibition of the ALK2 signaling cascade. revvity.co.jpdrugtargetreview.com
Target Engagement: Direct measurement of Itacnosertib binding to ALK2 in preclinical models can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. revvity.co.jp
Pathway Modulation: The binding of bone morphogenetic protein (BMP) ligands to a complex of ALK2 and type II BMP receptors activates ALK2, which in turn phosphorylates the transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). acs.org These phosphorylated SMADs then regulate the expression of BMP-response genes. acs.org Therefore, key biomarkers for pathway modulation by Itacnosertib include:
A decrease in the levels of phosphorylated SMAD1/5/8.
A reduction in the expression of downstream target genes like ID1, ID2, and ID3, which are involved in cell proliferation. acs.org
| Biomarker Type | Specific Biomarker | Method of Measurement | Indication |
|---|---|---|---|
| Target Engagement | Itacnosertib-ALK2 Complex | Cellular Thermal Shift Assay (CETSA) | Confirms drug is binding to its ALK2 target in cells. revvity.co.jp |
| Pathway Modulation (Pharmacodynamic) | Phosphorylated SMAD1/5/8 (pSMAD1/5/8) | Western Blot, ELISA, Immunohistochemistry | Measures inhibition of ALK2 kinase activity. acs.org |
| Expression of ID1, ID2, ID3 genes | RT-qPCR, RNA-Sequencing | Measures downstream consequences of ALK2 pathway inhibition. acs.org |
Methodological Approaches for Biomarker Identification
The discovery and validation of the biomarkers described above rely on a suite of advanced molecular and imaging technologies applied in preclinical research. nih.govnih.gov
"Omics" technologies provide a comprehensive, system-wide view of molecular changes, making them powerful tools for biomarker discovery. nih.govmdpi.comslideshare.net
Genomics: Next-generation sequencing (NGS) is fundamental for identifying ACVR1 mutations in tumor samples from preclinical models. explorationpub.com Whole-exome or targeted sequencing can pinpoint the specific genetic alterations that may predict sensitivity to Itacnosertib.
Proteomics: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins. frontiersin.org This technology is crucial for measuring changes in the levels of total and phosphorylated proteins, such as pSMAD1/5/8, following treatment with Itacnosertib. revvity.co.jpfrontiersin.org Immunoassays like ELISA are also used for targeted quantification of specific proteins. revvity.co.jp
Metabolomics: This platform involves the study of small molecules, or metabolites, within cells and biological fluids. slideshare.net While less directly linked to kinase inhibitor pathways compared to genomics and proteomics, metabolomics can reveal broader metabolic reprogramming induced by Itacnosertib treatment, potentially uncovering novel biomarkers of response or resistance.
| Platform | Key Technologies | Application in Itacnosertib Research |
|---|---|---|
| Genomics | Next-Generation Sequencing (NGS), PCR | Identification of ACVR1 mutations. explorationpub.com |
| Proteomics | Mass Spectrometry, Western Blot, ELISA, Immunohistochemistry | Quantification of pSMAD1/5/8 and other pathway proteins. revvity.co.jpfrontiersin.org |
| Metabolomics | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of metabolic shifts downstream of ALK2 inhibition. nih.gov |
Non-invasive imaging techniques allow for the longitudinal assessment of tumor response and pathway modulation in living animal models, providing dynamic biomarker data. drugtargetreview.commayo.edu
Positron Emission Tomography (PET): PET imaging is a powerful tool for assessing pharmacodynamic effects. drugtargetreview.com For example, since the PI3K/AKT pathway, which can be influenced by BMP signaling, is associated with glucose metabolism, 18F-FDG PET can be used as a pharmacodynamic biomarker. drugtargetreview.com A reduction in glucose uptake (18F-FDG signal) in a tumor after Itacnosertib treatment could indicate effective pathway inhibition. drugtargetreview.com
Magnetic Resonance Imaging (MRI): Advanced MRI techniques can provide detailed anatomical images to monitor changes in tumor size and can also be adapted to assess physiological changes, such as blood flow or cellularity, that may result from treatment. mayo.edu
Preclinical Model Development for Biomarker Validation
The validation of potential biomarkers requires robust preclinical models that accurately recapitulate the human disease. crownbio.comcrownbio.com The development and use of these models are essential to confirm that a biomarker is "fit-for-purpose," meaning it is reliable for its intended use in a clinical setting. nih.govnih.gov
The preclinical validation of biomarkers for Itacnosertib involves a range of models:
In Vitro Models: Genetically defined cancer cell lines are the first step. For Itacnosertib, this includes cells engineered to express wild-type or mutant forms of ACVR1. These models are used to establish the basic correlation between a molecular feature (e.g., ACVR1 R206H mutation) and drug sensitivity. acs.org
In Vivo Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly representative of human cancer. crownbio.com For Itacnosertib, PDX models derived from DIPG tumors with known ACVR1 mutation status are invaluable. acs.org Orthotopic models, where tumor cells are implanted into the corresponding organ in an animal (e.g., HSJD-DIPG-007 cells implanted in the brainstem), provide a highly relevant microenvironment to test both drug efficacy and the predictive power of biomarkers. acs.orgnih.gov Transgenic mouse models engineered to develop tumors driven by specific mutations (e.g., ACVR1 mutations) are also crucial for validating biomarkers in a more controlled genetic context. nih.gov
These models allow researchers to prospectively test whether a biomarker, such as the ACVR1 mutation status or a change in pSMAD levels, accurately predicts tumor response to Itacnosertib in vivo, bridging the gap from laboratory discovery to clinical utility. crownbio.comprecisionformedicine.com
| Model Type | Example | Purpose in Biomarker Validation |
|---|---|---|
| Cancer Cell Lines | Cells with and without ACVR1 mutations. | Establish initial link between genotype and drug sensitivity. acs.org |
| Orthotopic Xenografts | HSJD-DIPG-007 cell line (with ACVR1 R206H mutation) implanted in mouse brainstem. | Validate biomarkers in a physiologically relevant tumor microenvironment. acs.orgnih.gov |
| Patient-Derived Xenografts (PDX) | Implantation of patient DIPG tumors into mice. | Test biomarker predictiveness across a range of genetically diverse tumors. crownbio.com |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to express mutant ACVR1. | Study biomarker-drug response relationships in an immunocompetent host. nih.gov |
Chemical Biology and Synthetic Approaches in Itacnosertib Hydrocholide Research
Structure-Activity Relationship (SAR) Studies for Itacnosertib (hydrochloride) Analogues
Optimization of Potency, Selectivity, and Pharmacokinetic Properties in Research Analogues
The development of Itacnosertib and its analogues has been heavily guided by SAR studies to improve their efficacy as kinase inhibitors. researchgate.netresearchgate.net Itacnosertib is an inhibitor of activin A receptor type 1 (ACVR1, also known as ALK2), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2). medchemexpress.commedchemexpress.com Research has focused on modifying its chemical structure to enhance its inhibitory activity against these targets while minimizing effects on other kinases, thereby improving its selectivity. researchgate.netresearchgate.net
The core structure of Itacnosertib features a pyrimidine (B1678525) ring system. nih.gov SAR studies on related kinase inhibitors have shown that even modest changes to the substituents on such core rings can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net For instance, in the development of ALK2 inhibitors based on a pyridine (B92270) core, it was found that introducing electron-withdrawing groups at a specific position generally increased potency against the target kinase. acs.org
In the context of Itacnosertib, which has demonstrated potent inhibition of FLT3-mutated acute myeloid leukemia (AML) cells, analogues are designed and synthesized to further enhance this activity. medchemexpress.comtargetmol.com Studies have shown that Itacnosertib inhibits the proliferation of AML cells with FLT3 mutations at nanomolar concentrations and induces cell cycle arrest. medchemexpress.commedchemexpress.com The optimization process involves creating derivatives that can overcome resistance to other FLT3 inhibitors. targetmol.comnus.edu.sg
The following table summarizes the inhibitory activity and cellular effects of Itacnosertib, which serves as a benchmark for the development of its analogues.
| Target Cell Line (Mutation) | IC₅₀ (nM) | Effect |
| MOLM-13 (FLT3-ITD) | 6.4 | Inhibition of proliferation, G1/G0 cell cycle arrest |
| MOLM-14 (FLT3-ITD) | 1.2 | Inhibition of proliferation, G1/G0 cell cycle arrest |
| MV4-11 (FLT3-ITD) | 1.3 | Inhibition of proliferation, G1/G0 cell cycle arrest |
| FLT3-wildtype AML cells | >100 | Minimal inhibition |
Data sourced from MedChemExpress product information. medchemexpress.commedchemexpress.com
These findings underscore the selectivity of Itacnosertib for FLT3-mutated cells and provide a clear direction for synthesizing analogues with even greater potency and a more favorable pharmacokinetic profile, which includes aspects like absorption, distribution, metabolism, and excretion (ADME). med-life.cnmdpi.com
Modulation of Blood-Brain Barrier Penetration for CNS Applications
The potential use of Itacnosertib and its analogues for treating central nervous system (CNS) disorders, such as certain brain cancers, necessitates the ability of these compounds to cross the blood-brain barrier (BBB). researchgate.netacs.org The BBB is a highly selective barrier that protects the brain but also prevents most drugs from reaching their intended targets within the CNS. mdpi.comthno.org
Medicinal chemists employ several strategies to enhance BBB penetration. frontiersin.org These include modifying the physicochemical properties of the drug molecule, such as increasing its lipophilicity (fat-solubility), reducing its polar surface area, and decreasing the number of hydrogen bond donors. acs.org For instance, possessing a positive charge at physiological pH can favor brain permeation. acs.org Additionally, creating a prodrug—an inactive form of the drug that is converted to the active form within the body—can improve BBB crossing. mdpi.com
In the development of CNS-penetrant kinase inhibitors, researchers have successfully created analogues with superior BBB penetration profiles by making modest structural changes to the core chemical scaffold. researchgate.netresearchgate.net For example, preclinical studies of the TYK2 inhibitor A-005 demonstrated its ability to efficiently cross the BBB, with a blood-to-brain concentration ratio of approximately 1:1. alumis.com Similarly, a conjugate of Fasudil, another kinase inhibitor, showed a 5-fold higher brain concentration compared to Fasudil alone. rsc.org These successful examples provide a roadmap for designing Itacnosertib analogues with improved CNS penetration for potential neurological applications. alumis.comrsc.org
Novel Synthetic Routes and Methodologies for Itacnosertib (hydrochloride) and Derivatives
The efficient and scalable synthesis of Itacnosertib and its derivatives is essential for continued research and development. sioc.ac.cnopenmedicinalchemistryjournal.com The synthesis of complex molecules like Itacnosertib often requires multi-step procedures. uomustansiriyah.edu.iqnih.gov A patent for Itacnosertib describes the preparation of [(piperazinylphenyl)amino]pyrimidine derivatives as JAK2 and ALK2 inhibitors, outlining a synthetic pathway for the compound. cnreagent.comchemsrc.comglpbio.com
Recent advancements in synthetic methodology focus on improving efficiency and safety. For example, new processes have been developed for other complex inhibitors that eliminate the need for high-containment equipment by avoiding bioactive intermediates, thus making the manufacturing process safer and more cost-effective. cetya-therapeutics.com The development of such innovative synthetic routes is a key area of research for compounds like Itacnosertib to support their journey from the laboratory to potential clinical applications. sioc.ac.cncetya-therapeutics.com
Development of Chemical Probes and Research Tools Based on Itacnosertib (hydrocholide)
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in complex biological systems like cells and organisms. promega.demskcc.org These tools are crucial for target validation in drug discovery. promega.de Developing a high-quality chemical probe requires that the molecule has a high affinity for its target, good selectivity over related proteins, and demonstrated activity within a cellular context. promega.de
Based on the Itacnosertib structure, chemical probes can be created by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a part of the compound that is not essential for its binding to target kinases. mskcc.orgnih.gov This allows for the visualization of the drug's location within cells or the identification of its binding partners. nih.govmdpi.com
For example, a biotinylated probe can be used in pull-down assays followed by mass spectrometry to identify the full range of proteins that Itacnosertib interacts with inside a cell. mskcc.org Fluorescently tagged probes can be used in microscopy to observe where the compound accumulates in cells. mskcc.orgmdpi.com The development of such probes based on Itacnosertib's scaffold is a vital step in fully understanding its mechanism of action and identifying new potential therapeutic applications. mskcc.orgmdpi.com
Methodological Considerations and Challenges in Preclinical Research of Itacnosertib Hydrocholide
Design of Rigorous in vitro Studies for Itacnosertib (hydrochloride)
The design of robust in vitro studies for a multi-kinase inhibitor like Itacnosertib requires a multi-faceted approach to accurately characterize its activity, selectivity, and mechanism of action. A primary challenge lies in the high degree of structural homology among the ATP binding domains of protein kinases, which can complicate the development of highly selective inhibitors. acs.org
Initial in vitro assessments for Itacnosertib involved biochemical assays to determine its inhibitory potency against its primary targets. For instance, radiometric kinase assays and LanthaScreen® binding assays have been employed to quantify the half-maximal inhibitory concentration (IC50) of Itacnosertib against ALK2, FLT3, and JAK2. acs.orgresearchgate.net Itacnosertib has demonstrated a potent inhibition of ALK2 with an IC50 of 8 nM, while its activity against JAK2 is significantly lower (IC50 = 8540 nM). asco.org
Cell-based assays are crucial to confirm the activity of Itacnosertib in a more physiologically relevant context. Studies have utilized various cancer cell lines, particularly those with known genetic drivers that align with Itacnosertib's targets. For example, in FLT3-mutated AML cell lines such as MOLM-13, MOLM-14, and MV4-11, Itacnosertib has shown potent anti-proliferative effects with IC50 values of 6.4 nM, 1.2 nM, and 1.3 nM, respectively. asco.orgjacc.org In contrast, AML cells with wild-type FLT3 were significantly less sensitive, with IC50 values greater than 100 nM. asco.orgjacc.org This highlights the importance of selecting appropriate cell lines to demonstrate target-specific effects.
Further in vitro studies have focused on elucidating the downstream signaling effects of Itacnosertib. Western blotting has been used to show that the compound inhibits the phosphorylation of key downstream effectors of the FLT3 and ACVR1 signaling pathways, such as STAT5, ERK, AKT, mTOR, and SMAD1/5. acs.orgmedchemexpress.com Cell cycle analysis has also been a critical component of in vitro testing, revealing that Itacnosertib induces G0/G1 phase arrest in sensitive AML cell lines. nih.govjacc.org
A significant challenge in the in vitro evaluation of kinase inhibitors is assessing off-target effects. Kinase profiling against a broad panel of kinases is essential to understand the selectivity profile of Itacnosertib and to anticipate potential toxicities. For a related ALK2 inhibitor, off-target screening against a panel of 44 kinases revealed inhibitory activity against other receptors, which warranted further investigation. researchandmarkets.com Such comprehensive screening is a critical methodological consideration for Itacnosertib to de-risk its progression into clinical trials.
Selection and Validation of Appropriate in vivo Animal Models for Itacnosertib (hydrochloride) Efficacy
The transition from promising in vitro data to demonstrating efficacy in vivo is a critical and challenging step in the preclinical development of Itacnosertib. The selection and validation of appropriate animal models are paramount for obtaining meaningful and translatable results.
For a targeted agent like Itacnosertib, the ideal in vivo model should recapitulate the genetic and molecular features of the human disease it is intended to treat. In the case of AML, mouse xenograft models using human AML cell lines with FLT3 mutations, such as MOLM-13, have been employed. researchgate.netnus.edu.sg In these models, orally administered Itacnosertib has been shown to inhibit leukemia growth and prolong the survival of the mice. researchgate.netnus.edu.sg Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant and have also been used to evaluate Itacnosertib's efficacy in FLT3-mutated AML. acs.orgnih.gov
The choice of animal model is also critical for studying the effects of Itacnosertib on other conditions, such as anemia of chronic disease (ACD). Mouse models of ACD, induced by turpentine (B1165885) or lung cancer, have been used to demonstrate that Itacnosertib can reduce hepcidin (B1576463) induction and elevate serum iron levels. medchemexpress.com
Limitations of Current Animal Models in Mimicking Human Disease Complexity
Despite their utility, current animal models have inherent limitations in fully replicating the complexity of human diseases. nih.gov For instance, while xenograft models are valuable for assessing the direct anti-tumor activity of a compound, they often fail to capture the intricate interactions between the tumor and the host immune system, as they are typically conducted in immunocompromised mice. nih.gov This is a significant drawback when evaluating a compound like Itacnosertib, which may have immunomodulatory effects through its inhibition of JAK2.
Furthermore, the genetic homogeneity of inbred mouse strains used in preclinical research does not reflect the genetic diversity of the human population. nih.gov This can lead to an overestimation of efficacy and a failure to predict toxicities that may arise in a more heterogeneous patient population. The artificial nature of inducing disease in animals, such as the injection of cancer cells, may not fully mirror the natural progression of cancer in humans. nih.gov
Strategies for Enhancing Translational Relevance of Preclinical Models
Several strategies can be employed to enhance the translational relevance of preclinical models for Itacnosertib. The use of orthotopic models, where cancer cells are implanted into the corresponding organ of the animal, can provide a more realistic tumor microenvironment compared to subcutaneous xenografts. researchgate.net
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, can offer a more sophisticated platform to study the interplay between Itacnosertib, the tumor, and the human immune system. nih.gov For central nervous system diseases like DIPG, developing brain-penetrant inhibitors and using orthotopic models are crucial for preclinical evaluation. acs.orgresearchgate.net
Moreover, incorporating pharmacodynamic and biomarker analyses into in vivo studies is essential. This can involve the collection of tumor or surrogate tissues to assess target engagement and downstream signaling effects, providing a more direct link between drug exposure and biological activity. nih.gov
Data Analysis and Statistical Considerations in Preclinical Studies of Itacnosertib (hydrocholide)
Rigorous data analysis and sound statistical planning are fundamental to the integrity of preclinical studies of Itacnosertib. The variability inherent in biological systems necessitates careful statistical design to ensure that the observed effects are real and not due to chance.
The planning of preclinical studies should include a clear definition of the research question, the primary endpoints, and the statistical methods that will be used for analysis. Sample size calculations are critical to ensure that studies are adequately powered to detect meaningful biological effects without using an excessive number of animals. nih.gov
In in vitro studies, dose-response curves are typically analyzed using non-linear regression to determine IC50 values. Statistical tests such as t-tests or ANOVA are used to compare differences between treatment groups. In in vivo studies, survival data is often analyzed using Kaplan-Meier curves and the log-rank test to compare survival distributions between treatment and control groups. Tumor growth inhibition is another key endpoint, and statistical analysis may involve comparing tumor volumes over time using methods like repeated measures ANOVA.
A significant challenge in preclinical research is the potential for bias. Randomization of animals to treatment groups and blinding of investigators to the treatment allocation are crucial measures to minimize bias and enhance the reliability of the findings. The reporting of preclinical data should be transparent and complete, including details of the statistical methods used, the number of animals per group, and the variability of the data.
Ethical Considerations in Animal Research Pertaining to Itacnosertib (hydrocholide) Studies
The use of animals in the preclinical evaluation of Itacnosertib necessitates a strong commitment to ethical principles to ensure their welfare. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
The "3Rs" – Replacement, Reduction, and Refinement – are the guiding principles for the ethical use of animals in research. nih.gov
Replacement: Researchers should strive to replace animal studies with non-animal methods whenever possible. The extensive in vitro characterization of Itacnosertib before moving to in vivo models is an example of this principle in action.
Reduction: The number of animals used in studies should be minimized to the amount necessary to obtain scientifically valid data. This is achieved through careful experimental design and appropriate statistical analysis, including power calculations. nih.gov
Refinement: Experimental procedures should be refined to minimize any potential pain, suffering, or distress to the animals. scielo.org.mx This includes the use of appropriate anesthesia and analgesia for any surgical procedures, as well as providing environmental enrichment for the animals. Humane endpoints should be clearly defined in study protocols to ensure that animals are euthanized before they experience significant suffering.
Future Research Directions and Unexplored Avenues for Itacnosertib Hydrocholide
Investigation of Novel Molecular Targets and Off-Target Effects in Preclinical Models
A thorough understanding of a compound's molecular interactions is fundamental to its development and application. While Itacnosertib is known to potently inhibit Activin A receptor type 1 (ACVR1, also known as ALK2), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2), future research must continue to build a comprehensive selectivity profile. targetmol.com The identification of additional, novel molecular targets could unveil new therapeutic opportunities and provide insights into unexpected biological effects.
Equally important is the characterization of off-target effects, which are unintended interactions with other molecules that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. taylorandfrancis.com Preclinical strategies to identify these effects involve screening the compound against large panels of kinases and other enzymes. taylorandfrancis.com Cellular thermal shift assays and proteomic approaches can also be employed to confirm target engagement and identify off-target binding within a cellular context. Understanding the complete interaction profile of Itacnosertib is crucial for interpreting experimental results accurately and anticipating its effects in more complex biological systems. youtube.com
| Target | Alias | Known Role in Disease |
|---|---|---|
| Activin A receptor type 1 | ACVR1; ALK2 | Upregulated in inflammatory conditions and some cancers, contributing to anemia of chronic disease; plays a role in AML resistance. nus.edu.sgcancer.gov |
| FMS-like tyrosine kinase 3 | FLT3 | Mutations are common drivers in Acute Myeloid Leukemia (AML). targetmol.com |
| Janus kinase 2 | JAK2 | Involved in hematopoietic and inflammatory signaling pathways. targetmol.com |
Exploration of Itacnosertib (hydrochloride) in New Preclinical Disease Models
The known targets of Itacnosertib suggest its potential utility across a spectrum of diseases beyond its initial areas of study. Preclinical research has already demonstrated its activity in models of Acute Myeloid Leukemia (AML), particularly in overcoming resistance to other FLT3 inhibitors, as well as in models of lung cancer and anemia of chronic disease. nus.edu.sgselleckchem.com
Future investigations should explore its efficacy in other relevant disease contexts. Given its potent JAK2 inhibition, Itacnosertib could be evaluated in preclinical models of other myeloproliferative neoplasms and inflammatory conditions where JAK signaling is a key driver. Furthermore, the roles of ACVR1 and FLT3 in other malignancies and biological processes are not fully understood; therefore, testing Itacnosertib in a broader range of solid tumor models (e.g., those with known ALK pathway dysregulation) or models of fibrotic diseases could yield novel therapeutic avenues. The exploration in neurodegenerative disease models, where kinase signaling pathways are increasingly implicated, could also represent a valuable, unexplored direction. drugdiscoverynews.com
| Disease Area | Potential Preclinical Model | Rationale for Exploration |
|---|---|---|
| Inflammatory Diseases | Rodent models of arthritis or inflammatory bowel disease. nih.gov | Based on the compound's potent inhibition of JAK2, a key mediator of inflammatory cytokines. |
| Fibrotic Diseases | Models of liver or pulmonary fibrosis. | ACVR1/ALK2 signaling is implicated in the pathogenesis of fibrosis. |
| Neurodegeneration | Transgenic mouse models of Alzheimer's or Parkinson's disease. inotiv.com | Kinase dysregulation is an established component of neurodegenerative pathology. |
| Other Solid Tumors | Xenograft models of cancers with ALK or FLT3 pathway activation. | To expand the potential oncological applications beyond current models. |
Integration of Advanced Research Technologies (e.g., organoids, microfluidics) in Itacnosertib (hydrochloride) Studies
Traditional 2D cell cultures and animal models, while foundational, have limitations in fully replicating the complexity of human tissue. nih.gov Advanced technologies such as organoids and microfluidic "organ-on-a-chip" systems offer more physiologically relevant platforms for preclinical drug evaluation. nih.gov
Organoids, which are self-organizing 3D microtissues derived from stem cells, can mimic the structure and function of human organs, including tumors. mdpi.com Patient-derived tumor organoids could be used to test the efficacy of Itacnosertib in a personalized manner, potentially predicting clinical response. Microfluidic devices enable the precise control of the cellular microenvironment and can be used to co-culture different cell types or even multiple organoid types to simulate systemic effects and organ-organ communication. frontiersin.orgmdpi.com Integrating these "organoid-on-a-chip" platforms into Itacnosertib research would allow for more sophisticated studies of its efficacy, mechanism of action, and potential toxicities in a human-relevant context prior to clinical trials. nih.govmdpi.com
Role of Artificial Intelligence and Machine Learning in Predicting Itacnosertib (hydrochloride) Activity and Resistance
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not apparent through traditional analysis. nih.gov
In the context of Itacnosertib research, AI and ML algorithms could be trained on data from preclinical studies, including genomics, proteomics, and cellular imaging. nih.gov Such models could potentially predict the sensitivity of different cancer cell lines or patient-derived models to Itacnosertib, helping to identify biomarkers for patient stratification. researchgate.net Furthermore, AI can be used to analyze changes in cellular morphology or signaling networks upon treatment, offering new insights into the drug's mechanism of action. ascopost.com Crucially, ML models may also be able to predict the emergence of resistance by identifying genomic or proteomic signatures that correlate with reduced drug efficacy, thereby guiding the development of rational combination therapies. nih.gov
Potential for Itacnosertib (hydrochloride) as a Tool Compound in Basic Biological Research
Beyond its therapeutic potential, Itacnosertib could serve as a valuable "chemical probe" or "tool compound" for basic biological research. unc.edu A high-quality chemical probe is a small molecule with high potency and well-characterized selectivity for a specific target, used to investigate the function of that target in biological systems. nih.govnih.gov
Given its potent and specific inhibition of ACVR1, FLT3, and JAK2, Itacnosertib can be used by researchers to dissect the roles of these kinases in various cellular processes. For example, it can be used to study the downstream consequences of inhibiting these pathways in different cell types or under various physiological and pathological conditions. The compound's demonstrated ability to dually inhibit FLT3 and ACVR1 makes it a particularly interesting tool to investigate the crosstalk between these two signaling pathways and their combined role in both normal physiology and diseases like AML. nus.edu.sg
Q & A
Q. What are the primary molecular targets of Itacnosertib, and how are they validated experimentally?
Itacnosertib inhibits JAK2, ACVR1 (ALK2), and ALK5, as described in preclinical studies . To validate these targets, researchers should:
- Perform in vitro kinase assays using recombinant proteins to measure IC50 values.
- Use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to confirm target dependency for observed phenotypes.
- Validate target engagement in animal models (e.g., murine xenografts) via Western blotting or phospho-specific antibodies to assess pathway inhibition .
Q. What experimental models are most appropriate for studying Itacnosertib’s efficacy in hematologic malignancies?
- Primary models : Acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM-13) with JAK2/ACVR1 dysregulation.
- In vivo models : Subcutaneous or systemic xenografts in immunodeficient mice, with pharmacodynamic endpoints like serum iron levels (for ACVR1 inhibition) or reduced splenomegaly .
- Include controls for off-target effects by comparing Itacnosertib to selective JAK2 (e.g., ruxolitinib) or ALK2 inhibitors (e.g., LDN-193189) .
Q. How should researchers handle contradictions in reported IC50 values across studies?
- Assay standardization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time) between labs.
- Compound validation : Confirm batch purity (>98% via HPLC) and solubility (e.g., DMSO stability) .
- Cross-validate using orthogonal methods (e.g., cellular thermal shift assays vs. enzymatic assays) .
Advanced Research Questions
Q. What strategies can resolve conflicting data on Itacnosertib’s dual inhibition of JAK2 and ACVR1 in complex disease models?
- Mechanistic disentanglement : Use isoform-specific inhibitors in combination studies to isolate JAK2 vs. ACVR1 contributions.
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify pathway-specific signatures (e.g., SMAD vs. STAT3 activation) .
- Dose titration : Establish a concentration range where ACVR1 inhibition dominates (e.g., >1 µM) versus JAK2 inhibition .
Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for Itacnosertib in preclinical studies?
- Sampling protocols : Collect plasma/tumor tissue at multiple timepoints to assess drug exposure and target modulation.
- Biomarker integration : Measure serum hepcidin (ACVR1 activity) and p-STAT5 (JAK2 activity) as PD markers .
- Non-linear mixed-effects modeling : Use tools like NONMEM to account for inter-individual variability in drug clearance .
Q. What methodologies are recommended for analyzing Itacnosertib’s off-target effects in high-throughput screens?
- Proteome-wide profiling : Utilize mass spectrometry-based chemoproteomics to identify unintended kinase interactions.
- Phenotypic screening : Compare transcriptomic responses (e.g., LINCS L1000 dataset) to known off-target inhibitors .
- CRISPR-Cas9 synthetic lethality screens : Identify genetic vulnerabilities exacerbated by Itacnosertib .
Methodological and Safety Considerations
Q. How should researchers design experiments to assess Itacnosertib’s impact on iron metabolism in vivo?
- Endpoint selection : Measure liver hepcidin mRNA, serum iron, and transferrin saturation in murine models.
- Dietary controls : Standardize iron content in animal feed to minimize variability .
- Temporal analysis : Monitor iron parameters longitudinally to distinguish acute vs. chronic effects .
Q. What safety protocols are critical when handling Itacnosertib in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Storage : Store powder at -20°C (short-term) or -80°C (long-term); solutions in DMSO at -20°C degrade within one month .
- Waste disposal : Decontaminate via incineration or chemical degradation under fume hoods .
Q. How can researchers address variability in Itacnosertib’s solubility and stability across experimental conditions?
- Pre-formulation studies : Test solubility in PBS, saline, and cell culture media with/without carriers (e.g., cyclodextrins).
- Stability assays : Use LC-MS to quantify degradation products after 24/48-hour incubation at 37°C .
- Documentation : Report solvent, concentration, and storage conditions explicitly in methods sections .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in Itacnosertib studies?
- Four-parameter logistic model : Fit dose-response curves using software like GraphPad Prism to calculate EC50/IC50.
- Hierarchical modeling : Account for plate-to-plate variability in high-throughput screens .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment for multi-parametric assays (e.g., phospho-proteomics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
